molecular formula C12H16ClN3O2 B13455247 Tert-butyl 3-(6-chloropyridazin-3-yl)azetidine-1-carboxylate

Tert-butyl 3-(6-chloropyridazin-3-yl)azetidine-1-carboxylate

Cat. No.: B13455247
M. Wt: 269.73 g/mol
InChI Key: GHULUMWITDGCTG-UHFFFAOYSA-N
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Description

Tert-butyl 3-(6-chloropyridazin-3-yl)azetidine-1-carboxylate is a heterocyclic building block featuring an azetidine ring fused with a chloropyridazine moiety and protected by a tert-butyl carbamate group. Its molecular formula is C₁₂H₁₄ClN₃O₂, with a molecular weight of 283.71 g/mol . The tert-butyl ester enhances stability under basic conditions while allowing deprotection under acidic conditions for further functionalization .

Properties

Molecular Formula

C12H16ClN3O2

Molecular Weight

269.73 g/mol

IUPAC Name

tert-butyl 3-(6-chloropyridazin-3-yl)azetidine-1-carboxylate

InChI

InChI=1S/C12H16ClN3O2/c1-12(2,3)18-11(17)16-6-8(7-16)9-4-5-10(13)15-14-9/h4-5,8H,6-7H2,1-3H3

InChI Key

GHULUMWITDGCTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NN=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(6-chloropyridazin-3-yl)azetidine-1-carboxylate typically involves the reaction of 6-chloropyridazine with tert-butyl azetidine-1-carboxylate under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(6-chloropyridazin-3-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Hydrolysis reactions typically use hydrochloric acid or sodium hydroxide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazines, while hydrolysis results in the formation of the corresponding carboxylic acid .

Mechanism of Action

The mechanism of action of tert-butyl 3-(6-chloropyridazin-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl 3-(6-chloropyridazin-3-yl)azetidine-1-carboxylate with analogous azetidine derivatives, focusing on structural variations, physicochemical properties, and synthetic applications.

Tert-butyl 3-[(6-chloropyridazin-3-yl)oxy]azetidine-1-carboxylate

  • Molecular Formula : C₁₂H₁₆ClN₃O₃
  • Molecular Weight : 285.73 g/mol
  • Key Structural Difference : An ether (-O-) linker replaces the direct bond between the azetidine and chloropyridazine groups.
  • Increased steric hindrance may affect binding efficiency in biological targets.

Tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate

  • Molecular Formula: C₁₀H₁₆FNO₃
  • Molecular Weight : 217.24 g/mol
  • Key Structural Difference : A fluoromethyl-hydroxyl group replaces the chloropyridazine moiety.
  • Impact :
    • Enhanced polarity due to hydroxyl and fluorine groups improves solubility in aqueous media .
    • Fluorine’s electron-withdrawing effect may stabilize intermediates in synthetic pathways.

Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate

  • Molecular Formula: C₁₀H₁₅Br₂NO₂
  • Molecular Weight : 341.04 g/mol
  • Key Structural Difference : Two bromomethyl groups are attached to the azetidine ring.
  • Impact :
    • Bromine’s high leaving-group ability makes this compound reactive in alkylation or cross-coupling reactions .
    • Increased molecular weight and hydrophobicity may limit pharmacokinetic applications.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
This compound C₁₂H₁₄ClN₃O₂ 283.71 Chloropyridazinyl High reactivity in nucleophilic substitution; kinase inhibitor scaffolds
Tert-butyl 3-[(6-chloropyridazin-3-yl)oxy]azetidine-1-carboxylate C₁₂H₁₆ClN₃O₃ 285.73 Chloropyridazinyloxy Reduced reactivity due to ether linker; intermediate in drug synthesis
Tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate C₁₀H₁₆FNO₃ 217.24 Fluorine, Hydroxymethyl Improved solubility; potential for prodrug design
Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate C₁₀H₁₅Br₂NO₂ 341.04 Bis(bromomethyl) Alkylation reagent; high molecular weight limits bioavailability

Stability and Reactivity Insights

  • The tert-butyl group confers stability during synthesis but is cleavable under acidic conditions (e.g., HCl/dioxane) .
  • The chloropyridazine moiety’s reactivity is superior to fluorinated or hydroxylated analogs in electrophilic aromatic substitution, making it a preferred scaffold for functionalization .

Limitations and Contradictions

  • Structural vs. Functional Trade-offs : While brominated compounds (e.g., tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate ) are highly reactive, their size and hydrophobicity may limit biological applications .
  • Data Gaps : The evidence lacks direct pharmacological data, necessitating caution in extrapolating biological activity from structural analogs.

Biological Activity

Tert-butyl 3-(6-chloropyridazin-3-yl)azetidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article delves into its synthesis, mechanisms of action, and biological implications, supported by relevant research findings and data.

Chemical Structure and Synthesis

The compound has the molecular formula C14H21ClN4O2C_{14}H_{21}ClN_{4}O_{2} and features a tert-butyl ester group, a chloropyridazine moiety, and an azetidine ring. The synthesis typically involves:

  • Formation of Azetidine Intermediate : Reaction of azetidine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine).
  • Coupling Reaction : The intermediate is coupled with 6-chloropyridazine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the final product .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The chloropyridazinyl group can form hydrogen bonds and hydrophobic interactions at the active sites of enzymes, potentially leading to inhibition or modulation of enzyme activity. The azetidine ring contributes structural rigidity, enhancing binding affinity and specificity.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

  • Enzyme Inhibition : Studies have shown that it can inhibit various enzymes, which may be relevant in therapeutic contexts.
  • Protein-Ligand Interactions : The compound is investigated for its role in modulating protein-ligand interactions, which is crucial in drug design .

Case Studies

  • Inhibition of Type III Secretion System (T3SS) :
    • A study explored the effect of related compounds on T3SS activity in Gram-negative bacteria. While specific data on this compound was limited, similar compounds demonstrated significant inhibitory effects on bacterial virulence factors, suggesting potential applications in combating antibiotic resistance .
  • Antimicrobial Activity :
    • Preliminary assays indicated that derivatives of this compound could exhibit antimicrobial properties against various pathogens. Further studies are required to establish efficacy and mechanisms.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameBiological ActivityMechanism
This compoundEnzyme inhibition, potential antimicrobialInteraction with enzyme active sites
Tert-butyl 3-(6-chloropyridazin-3-yl)methylazetidine-1-carboxylateModerate enzyme inhibitionSimilar interaction profile
Tert-butyl 3-(6-chloropyridazin-3-yl)methyl-methylaminoazetidine-1-carboxylateAntimicrobial propertiesInhibition of bacterial virulence factors

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